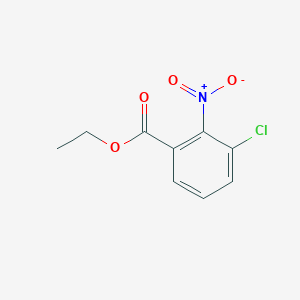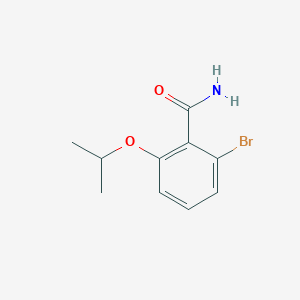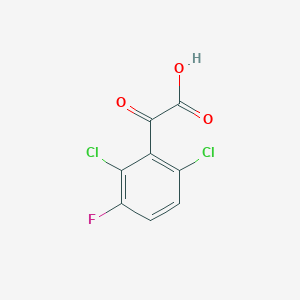![molecular formula C14H22N2O3 B1528322 tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate CAS No. 1803562-28-8](/img/structure/B1528322.png)
tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoredox-Catalyzed Synthesis
One application involves a photoredox-catalyzed amination process using a similar tert-butyl carbamate derivative. This method enables the assembly of 3-aminochromones under mild conditions. The obtained 3-aminochromones can be further transformed to create a variety of amino pyrimidines, expanding the scope of photocatalyzed protocols in synthetic chemistry (Wang et al., 2022).
Site of Lithiation
Another study explores the control over the site of lithiation in derivatives of 3-(aminomethyl)pyridine, including tert-butyl N-(pyridin-3-ylmethyl)carbamate. This research demonstrates that the use of different lithiating agents can lead to selective lithiation at either the nitrogen atom or the pyridine ring, offering a pathway to various substituted derivatives with potential applications in drug development and materials science (Smith et al., 2013).
Hydrogen Bonding and Structural Studies
Research into hydrogen bonding between acidic protons from alkynes and carbonyl oxygen atoms in tert-butyl carbamate derivatives has revealed insights into molecular orientation and dipole moments. These studies contribute to the understanding of molecular interactions and can influence the design of new materials and catalysts (Baillargeon et al., 2014).
Synthesis of Protected β-d-2-Deoxyribosylamine Analogues
Tert-butyl carbamate derivatives have also been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These compounds serve as important intermediates in the synthesis of nucleoside analogues, which have widespread applications in antiviral and anticancer therapies (Ober et al., 2004).
Protective Groups in Synthesis
The development of protective groups for hydroxyl functionalities has been a critical area of research in organic synthesis. Tert-butyl carbamate derivatives play a role in this field by offering stability under various conditions while being susceptible to specific removal methods. This versatility is crucial for the synthesis of complex organic molecules, including prostaglandins (Corey & Venkateswarlu, 1972).
Propiedades
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-pyridin-4-ylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)8-11-4-6-15-7-5-11/h4-7,12,17H,8-10H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIHEBVRKYZKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128501 | |
| Record name | Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate | |
CAS RN |
1803562-28-8 | |
| Record name | Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(hydroxymethyl)-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
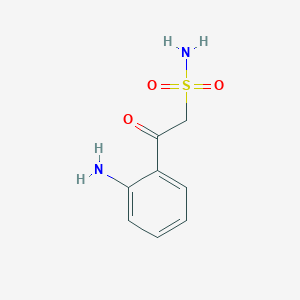

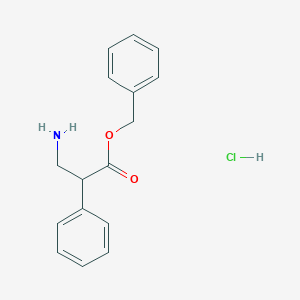
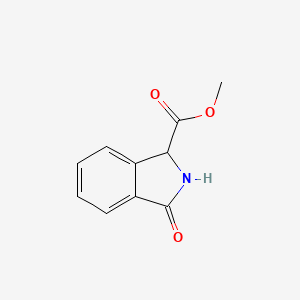
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
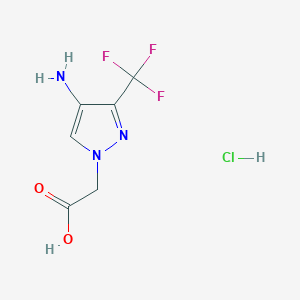
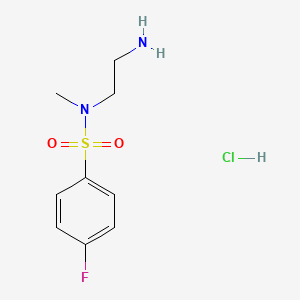
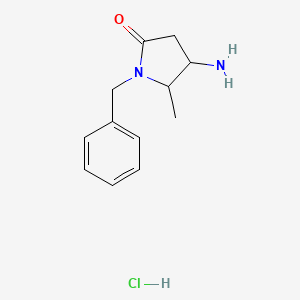
![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
